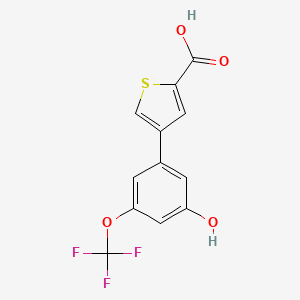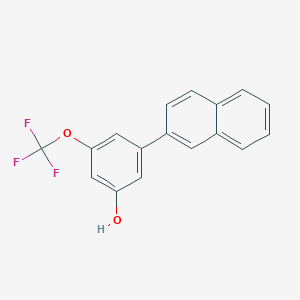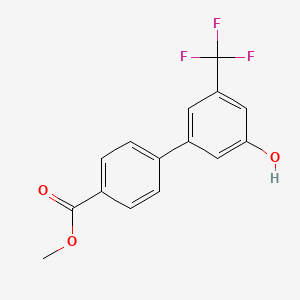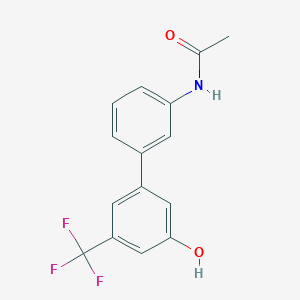
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% (5-AP-3-TFP) is a phenolic compound that has been used in various scientific research applications. It is a white to off-white crystalline powder that has a melting point of about 129-131°C and a purity of 95%. 5-AP-3-TFP has been used in the synthesis of a wide range of chemical compounds, including pharmaceuticals, dyes, and polymers. In addition, it has been used in biochemical and physiological research to study the mechanism of action and effects of various drugs.
Wissenschaftliche Forschungsanwendungen
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of chemical compounds, including pharmaceuticals, dyes, and polymers. In addition, it has been used in biochemical and physiological research to study the mechanism of action and effects of various drugs. It has also been used to study the effects of environmental toxins on the human body.
Wirkmechanismus
The mechanism of action of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is known that it binds to certain proteins in the body and alters their function. This binding can lead to changes in biochemical and physiological processes, such as the production of various hormones and enzymes. In addition, 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% may also act as an antioxidant, which can help protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects
5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and hormones, such as cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2). In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound to synthesize and is easily purified. In addition, it is stable at room temperature and is not toxic. However, there are some limitations to its use. It has a low solubility in water, making it difficult to use in aqueous solutions. In addition, it has a relatively short shelf life and can degrade over time.
Zukünftige Richtungen
For research include further study into the mechanism of action of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% and its effects on biochemical and physiological processes. In addition, further research is needed to determine the potential therapeutic applications of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%. Finally, further research is needed to develop more efficient and cost-effective methods for the synthesis of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%.
Synthesemethoden
The synthesis of 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95% is a two-step process that involves the reaction of 3-aminophenol with acetic acid and trifluoromethylbenzene. In the first step, 3-aminophenol is reacted with acetic acid to form the intermediate product, 3-acetylaminophenol. This intermediate product is then reacted with trifluoromethylbenzene to form 5-(3-Acetylaminophenyl)-3-trifluoromethylphenol, 95%. The reaction is carried out in the presence of a catalyst and at a temperature of about 100-150°C.
Eigenschaften
IUPAC Name |
N-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-9(20)19-13-4-2-3-10(6-13)11-5-12(15(16,17)18)8-14(21)7-11/h2-8,21H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREJSAGQNDKQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686652 |
Source


|
| Record name | N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-82-8 |
Source


|
| Record name | N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



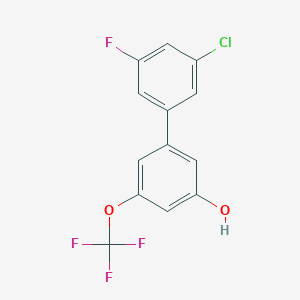


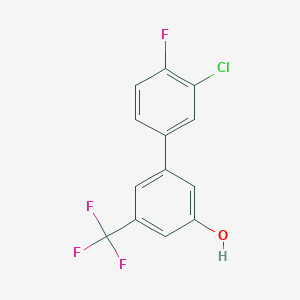

![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)
